cis-Urocanic acid
Overview
Description
Mechanism of Action
Target of Action
Cis-Urocanic acid (cis-UCA) primarily targets the 5-HT 2A receptor . It acts as an agonist of this receptor, which plays a crucial role in the immune system . It is also known to interact with immune cells locally and systemically to generate T cells with suppressor function .
Mode of Action
Cis-UCA interacts with its targets by acting as an immunosuppressant . It is capable of transporting protons from the mildly acidic extracellular medium into the cell cytosol . This results in intracellular acidification, which suppresses many cellular activities . Blocking the 5-HT 2A receptor has been shown to reduce cis-UCA mediated photocarcinogenesis .
Biochemical Pathways
Cis-UCA affects several biochemical pathways. It promotes the ERK and JNK signalling pathways by efficiently inhibiting the activity of serine/threonine and tyrosine phosphatases . The immunomodulatory effects of cis-UCA are complex and also involve other pathways . At low levels, it shows anti-inflammatory actions and may be protective against UV damage in the cornea and retina .
Pharmacokinetics
The pharmacokinetics of cis-UCA have been studied in clinical trials. It was found that cis-UCA remained close to endogenous levels in plasma and urine . The fraction of the administered drug excreted into urine over the total collection period ranged from 3.2% to 61.6% of the last dose and from 1.1% to 20.5% of the daily dose .
Result of Action
The action of cis-UCA results in both apoptotic and necrotic cell death . It rapidly impairs the metabolic activity of cells and causes them to arrest in the cell cycle . It also inhibits the proliferation and survival of certain carcinoma cells . At the molecular level, cis-UCA induces immunosuppression and has been implicated in the development of skin cancer .
Action Environment
The action of cis-UCA is influenced by environmental factors such as ultraviolet (UV) radiation. UV radiation leads to the interconversion of the two stereoisomers trans-UCA and cis-UCA . The cis form, which is able to induce immunosuppression, is produced by UV irradiation of trans-urocanic acid, a metabolite naturally formed in the body from histidine . The action spectrum for the production of cis-UCA is most effective within the UVB waveband at 280–310 nm .
Biochemical Analysis
Biochemical Properties
cis-Urocanic acid is involved in various biochemical reactions, primarily through its ability to transport protons from the mildly acidic extracellular medium into the cell cytosol. This proton transport leads to intracellular acidification, which can suppress several cellular activities . The compound interacts with enzymes such as serine/threonine and tyrosine phosphatases, inhibiting their activity and thereby affecting cell signaling pathways . Additionally, this compound interacts with proteins involved in the immune response, contributing to its immunosuppressive effects .
Cellular Effects
This compound has significant effects on various cell types and cellular processes. In cancer cells, it induces both apoptotic and necrotic cell death by impairing metabolic activity and arresting the cell cycle . The compound influences cell signaling pathways, such as the ERK and JNK pathways, by inhibiting phosphatase activity . This inhibition leads to changes in gene expression and cellular metabolism, ultimately suppressing cell proliferation and promoting apoptosis .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to transport protons into the cell cytosol, leading to intracellular acidification . This acidification affects various cellular processes, including enzyme activity and cell signaling pathways. This compound inhibits serine/threonine and tyrosine phosphatases, which in turn activates the ERK and JNK pathways . These pathways play a crucial role in regulating cell proliferation, apoptosis, and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but its activity can decrease due to degradation . Long-term exposure to this compound has been shown to have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis . These effects have been observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can induce immunosuppression without significant toxicity . At higher doses, this compound can cause adverse effects, including increased cell death and tissue damage . Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effects without causing toxicity .
Metabolic Pathways
This compound is involved in metabolic pathways related to histidine metabolism. It is synthesized from histidine and can be further metabolized into other compounds . The compound interacts with enzymes such as urocanase, which catalyzes the conversion of urocanic acid to formiminoglutamic acid . These interactions can affect metabolic flux and the levels of various metabolites in the cell .
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins . These transporters facilitate the movement of the compound across cell membranes, allowing it to accumulate in specific cellular compartments . The distribution of this compound can influence its localization and activity within the cell .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . The compound can be directed to specific compartments or organelles within the cell, where it exerts its effects . This localization is crucial for its activity and function, as it allows this compound to interact with specific biomolecules and cellular structures .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cis-urocanic acid is typically produced through the ultraviolet irradiation of trans-urocanic acid . This process involves the isomerization of trans-urocanic acid to its cis form under ultraviolet light .
Industrial Production Methods: The industrial production of this compound follows a similar method, utilizing ultraviolet light to induce the isomerization of trans-urocanic acid . This method is efficient and widely used due to its simplicity and effectiveness .
Chemical Reactions Analysis
Types of Reactions: Cis-urocanic acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under certain conditions.
Reduction: It can also undergo reduction reactions.
Substitution: Substitution reactions involving this compound are also possible.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Cis-urocanic acid has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Trans-urocanic acid: The precursor to cis-urocanic acid, produced from histidine.
Histidine: The amino acid from which urocanic acid is derived.
Imidazole derivatives: Compounds with similar structures and properties.
Uniqueness: this compound is unique due to its specific role in the skin’s response to ultraviolet radiation and its immunosuppressive properties . Unlike its trans isomer, this compound has been shown to have significant effects on immune function and inflammation .
Properties
IUPAC Name |
(Z)-3-(1H-imidazol-5-yl)prop-2-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2/c9-6(10)2-1-5-3-7-4-8-5/h1-4H,(H,7,8)(H,9,10)/b2-1- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOIYMIARKYCTBW-UPHRSURJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(NC=N1)/C=C\C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901316398 | |
Record name | cis-Urocanic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901316398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7699-35-6 | |
Record name | cis-Urocanic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7699-35-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | cis-Urocanic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007699356 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | cis-Urocanic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901316398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CIS-UROCANIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5LM7WD7VIC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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